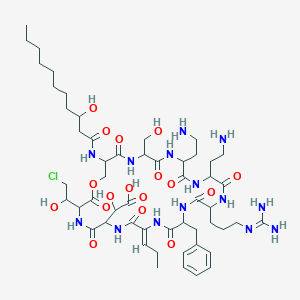
2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-(1H-1,2,3-Benzotriazol-1-yl)acetohydrazide typically involves the reaction of ethyl 2-(benzotriazol-1-yl)acetate with hydrazine hydrate in ethanol, resulting in compounds that display a range of interactions and bonding patterns, such as hydrogen bonding, which contributes to their structural stability and reactivity (Zhang & Shi, 2009).
Molecular Structure Analysis
The crystal structure of these compounds often features intermolecular and intramolecular hydrogen bonding, contributing to their solid-state organization and stability. For instance, molecules are linked into infinite chains by N—H⋯N hydrogen bonds, and there can be intramolecular O—H⋯N hydrogen bonds, as observed in various derivatives (Shi et al., 2007).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including condensation with aldehydes to form Schiff bases, exhibiting significant antibacterial activities. The presence of benzotriazole is crucial for these reactions, providing the core structure that is modified to explore different chemical properties and biological activities (Rani et al., 2021).
Applications De Recherche Scientifique
Antifungal Activity : A study synthesized derivatives of 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide and tested their antifungal activity, particularly against C. albicans. Some compounds exhibited moderate to good antifungal activity, with specific derivatives showing high activity. This research indicates potential pharmaceutical applications in antifungal treatments (Toraskar, Kadam, & Kulkarni, 2009).
Anticonvulsant Activity : Another study focused on the anticonvulsant properties of 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide derivatives. The compounds were evaluated using the 6 Hz psychomotor seizure test, and some showed significant anticonvulsant activity without neurotoxicity. This suggests potential applications in developing new treatments for epilepsy (Kumar & Tripathi, 2012).
Antibacterial Agents : A 2021 study synthesized N-substituted benzylidene derivatives of 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide as antibacterial agents. These compounds showed activity against various Gram-positive and Gram-negative strains, indicating their potential as novel chemotherapeutics in antibacterial treatments (Rani et al., 2021).
Anticancer Evaluation : Another study synthesized derivatives of 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide and evaluated their anticancer properties. Specific compounds showed notable activity against various cancer cell lines, indicating potential applications in cancer therapy (Salahuddin et al., 2014).
EGFR Inhibitors : Derivatives of 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide were synthesized and evaluated as epidermal growth factor receptor kinase inhibitors. The study found limited kinase inhibitor activity, suggesting potential but limited effectiveness in targeted cancer therapies (Demirel et al., 2017).
Mécanisme D'action
Target of Action
This compound is part of a collection of rare and unique chemicals used by early discovery researchers
Biochemical Pathways
Some related compounds have been screened for anticonvulsant activity in maximal electroshock induced seizure (mes) and subcutaneous metrazol (scmet) induced seizure models in mice . This suggests that 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide may also interact with biochemical pathways related to seizure activity.
Result of Action
A related compound has shown good inhibition of glycoprotein b of herpes simplex virus-i (hsv-i), suggesting potential antiviral activity .
Propriétés
IUPAC Name |
2-(benzotriazol-1-yl)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O/c9-10-8(14)5-13-7-4-2-1-3-6(7)11-12-13/h1-4H,5,9H2,(H,10,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQGVMRDCPCXJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80397465 | |
| Record name | 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
122502-94-7 | |
| Record name | 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80397465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2,3-bis[(Z)-octadec-9-enoxy]propyl-trimethylazanium](/img/structure/B56002.png)



![2-{2-[Bis-(2-hydroxy-ethyl)-amino]-ethyl}-isoindole-1,3-dione](/img/structure/B56011.png)


